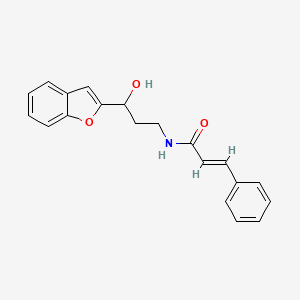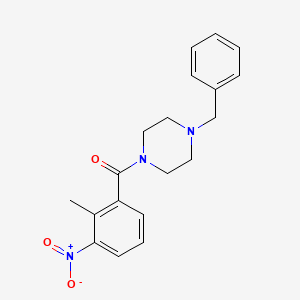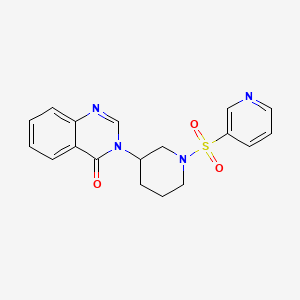
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure, which makes it an ideal candidate for drug development and other scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Efficacy
Quinazolin-4(3H)-one derivatives, including those related to the given compound, have been synthesized and studied for their insecticidal efficacy. For instance, El-Shahawi et al. (2016) reported on the synthesis of a series of bis quinazolin-4(3H)-one derivatives and their insecticidal properties. The structural features of these compounds were assigned through spectral analysis (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Anticancer Applications
The compound's derivatives have been utilized in the large-scale manufacturing of anticancer agents. Malmgren et al. (2008) described the manufacturing process of an anticancer agent involving a bromoquinazolinone, a derivative of quinazolin-4(3H)-one (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Anticonvulsant Testing
Kornet et al. (1984) synthesized a number of 3-amino-2,4(1H,3H)-quinazolinediones, closely related to the compound , for testing as anticonvulsants in mice (Kornet, Varia, & Beaven, 1984).
Antimicrobial Applications
Several studies have reported the synthesis of derivatives of quinazolin-4(3H)-one for antimicrobial applications. Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives for evaluating their antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012). Another study by Patel and Agravat (2007) involved the synthesis of new pyridine derivatives with antimicrobial activities (Patel & Agravat, 2007).
QSAR Study of Antimicrobial Agents
Buha et al. (2012) conducted a study involving the synthesis of quinazoline derivatives and their antimicrobial activity, supported by a quantitative structure-activity relationship (QSAR) analysis (Buha, Rana, Chhabria, Chikhalia, Mahajan, Brahmkshatriya, & Shah, 2012).
Synthesis for Antibacterial Activity
The synthesis of quinazoline derivatives for antibacterial activity has been explored in various studies. Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, exhibiting considerable antibacterial activity (Singh, Sexana, Kumar, & Kumar, 2010).
Synthesis for Antitumor Activity
Several compounds related to quinazolin-4(3H)-one have been synthesized for their potential antitumor activities. Eweas, Abdallah, and Elbadawy (2021) reported the synthesis of 2-pyridyl quinazolin-4(3H)-one derivatives with potential anti-tumor and antimicrobial properties (Eweas, Abdallah, & Elbadawy, 2021).
Inhibitors of Thymidylate Synthase
Gangjee, Kothare, and Kisliuk (2000) discussed the synthesis of novel nonclassical reversed bridge quinazoline antifolates as inhibitors of thymidylate synthase, a key enzyme involved in the synthesis of thymidine for DNA replication, highlighting their potential as antitumor agents (Gangjee, Kothare, & Kisliuk, 2000).
Eigenschaften
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18-16-7-1-2-8-17(16)20-13-22(18)14-5-4-10-21(12-14)26(24,25)15-6-3-9-19-11-15/h1-3,6-9,11,13-14H,4-5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJALGPKWTGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)
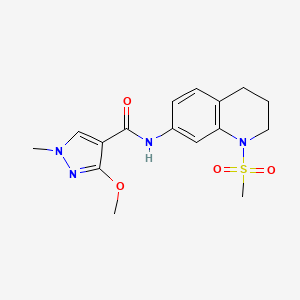
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
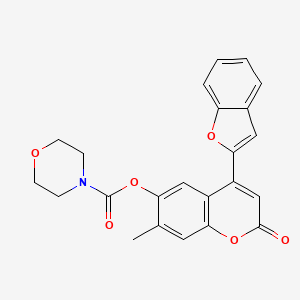
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2609283.png)

![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)
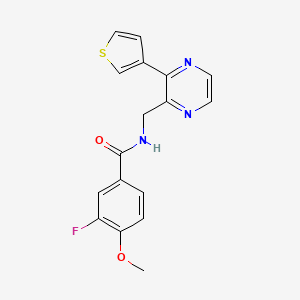

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)
